molecular formula C9H11F9N2O4 B3009430 2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine CAS No. 2260933-36-4

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine

Cat. No.: B3009430
CAS No.: 2260933-36-4
M. Wt: 382.183
InChI Key: JEFGZGRPXJMKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C9H11F9N2O4 and its molecular weight is 382.183. The purity is usually 95%.
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Biological Activity

The compound 2,2,2-Trifluoroacetic acid; 1-(2,2,2-trifluoroethyl)azetidin-3-amine is a fluorinated derivative with potential applications in medicinal chemistry. This article examines its biological activity, focusing on cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound consists of a trifluoroacetic acid moiety linked to an azetidine ring. Its molecular formula is C4H6F6NO2C_4H_6F_6NO_2 with a molecular weight of approximately 196.05 g/mol. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds like this one exhibit unique biological properties due to the electronegative fluorine atoms. These properties can enhance lipophilicity and alter metabolic pathways.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of azetidin-3-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2,2,2-Trifluoroethyl)azetidin-3-amineMCF-7 (breast cancer)0.126Inhibition of tubulin polymerization
1-(2,2,2-Trifluoroethyl)azetidin-3-amineHCT-116 (colon cancer)0.87Induction of apoptosis

These findings suggest that the compound may act through mechanisms involving microtubule disruption and apoptosis induction, which are critical for cancer therapy.

The proposed mechanism involves the inhibition of tubulin polymerization at the colchicine binding site. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

  • In Vivo Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells (a model for triple-negative breast cancer), treatment with the compound resulted in a significant reduction in metastatic nodules compared to control groups . This highlights its potential as an effective therapeutic agent in oncology.
  • Selectivity Index : The selectivity index for this compound was notably high when compared to non-cancerous cell lines, indicating a favorable therapeutic window which is crucial for minimizing side effects during treatment .

Environmental and Toxicological Considerations

While the biological activity appears promising, it is essential to consider the environmental impact and potential toxicity associated with trifluorinated compounds. Trifluoroacetic acid is known to be mildly phytotoxic and has been detected as a contaminant in various environmental matrices . Understanding these factors is vital for assessing the overall safety profile of the compound.

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFGZGRPXJMKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.